ネオスチグミンメチル硫酸塩

概要

説明

Neostigmine methylsulfate is a cholinesterase inhibitor used primarily in the treatment of myasthenia gravis and to reverse the effects of non-depolarizing muscle relaxants after surgery . It enhances muscle tone by inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine at neuromuscular junctions . Unlike some other cholinesterase inhibitors, neostigmine methylsulfate does not cross the blood-brain barrier .

科学的研究の応用

Neostigmine methylsulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other compounds and as a standard in analytical chemistry.

Biology: Employed in studies of neuromuscular transmission and cholinergic signaling.

Medicine: Widely used in the treatment of myasthenia gravis, postoperative urinary retention, and to reverse the effects of non-depolarizing muscle relaxants

Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.

作用機序

メチル硫酸ネオスチグミンは、アセチルコリンの分解に関与する酵素であるアセチルコリンエステラーゼを阻害することによって効果を発揮します . この酵素を阻害することにより、メチル硫酸ネオスチグミンは神経筋接合部におけるアセチルコリンの濃度を高め、コリン作動性伝達を強化し、筋緊張を改善します . この薬物はアセチルコリンエステラーゼの活性部位に結合し、アセチルコリンの分解を防ぎ、その作用を長引かせます .

類似の化合物:

フィゾスチグミン: メチル硫酸ネオスチグミンとは異なり、フィゾスチグミンは血脳関門を通過することができ、中枢神経系の状態の治療に使用されます.

ピリドスチグミン: メチル硫酸ネオスチグミンに似ていますが、作用時間が長く、重症筋無力症の慢性管理に適しています.

エドロホニウム: 作用時間が短く、主に重症筋無力症の診断目的で使用されます.

メチル硫酸ネオスチグミンのユニークさ: メチル硫酸ネオスチグミンは、血脳関門を通過することなく、非脱分極性筋弛緩薬の迅速かつ効果的な逆転を提供できるという点でユニークです . これは、筋肉機能の迅速な回復が必要な手術の現場で特に有用です .

生化学分析

Biochemical Properties

Neostigmine methylsulfate is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor . The drug inhibits acetylcholinesterase, which is responsible for the degradation of acetylcholine . By inhibiting acetylcholinesterase, more acetylcholine is available in the synapse, therefore, more of it can bind to the fewer receptors present in myasthenia gravis and can better trigger muscular contraction .

Cellular Effects

Neostigmine methylsulfate is known to increase gastrointestinal motility and has been used to treat gastrointestinal dysmotility after surgery . It is also used to improve muscle tone in people with myasthenia gravis . The drug can induce an increase in acetylcholine , which can have various effects on different types of cells and cellular processes.

Molecular Mechanism

Neostigmine methylsulfate works by blocking the action of acetylcholinesterase and therefore increases the levels of acetylcholine . This increase in acetylcholine can then bind to the fewer receptors present in conditions such as myasthenia gravis, triggering better muscular contraction .

Temporal Effects in Laboratory Settings

It is known that the drug is metabolized by microsomal enzymes in the liver .

Dosage Effects in Animal Models

In animal models, the normal recommended therapeutic dose of Neostigmine methylsulfate is 25-50 μg/kg . This gives rise to a total subcutaneously injected dose of 12.5-25 mg Neostigmine methylsulfate for a 500 kg animal .

Metabolic Pathways

Neostigmine methylsulfate undergoes hydrolysis by cholinesterase and is also metabolized by microsomal enzymes in the liver .

Transport and Distribution

It is known that the drug is metabolized by microsomal enzymes in the liver .

Subcellular Localization

It is known that unlike physostigmine, Neostigmine methylsulfate does not cross the blood-brain barrier .

準備方法

合成経路と反応条件: メチル硫酸ネオスチグミンの合成にはいくつかのステップが含まれます。 最初に、3-ジメチルアミノフェノールはジメチルカルバモイルクロリドと反応してジメチルカルバメートを生成します . この中間体は次に、硫酸ジメチルを使用してアルキル化され、ネオスチグミンを生成します . 最後のステップでは、ネオスチグミンとメタンスルホン酸を反応させてメチル硫酸ネオスチグミンを生成します .

工業生産方法: メチル硫酸ネオスチグミンの工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。 このプロセスには、収率と純度を高く保つために、温度、pH、反応時間などの反応条件を慎重に制御することが含まれます . 結晶化やクロマトグラフィーなどの効率的な精製技術の使用は、不純物を除去し、最終生成物を純粋な形で得るために不可欠です .

化学反応の分析

反応の種類: メチル硫酸ネオスチグミンは、以下を含むさまざまな化学反応を起こします。

加水分解: カルバメート基は、酸性または塩基性条件下で加水分解されて3-ジメチルアミノフェノールを生成できます.

一般的な試薬と条件:

主な生成物:

加水分解: 3-ジメチルアミノフェノール.

酸化: N-オキシド誘導体.

4. 科学研究への応用

メチル硫酸ネオスチグミンは、科学研究で幅広く使用されています。

類似化合物との比較

Physostigmine: Unlike neostigmine methylsulfate, physostigmine can cross the blood-brain barrier and is used to treat central nervous system conditions.

Pyridostigmine: Similar to neostigmine methylsulfate but has a longer duration of action and is often preferred for chronic management of myasthenia gravis.

Edrophonium: Has a shorter duration of action and is primarily used for diagnostic purposes in myasthenia gravis.

Uniqueness of Neostigmine Methylsulfate: Neostigmine methylsulfate is unique in its ability to provide rapid and effective reversal of non-depolarizing muscle relaxants without crossing the blood-brain barrier . This makes it particularly useful in surgical settings where quick recovery of muscle function is required .

特性

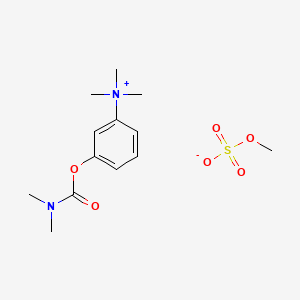

IUPAC Name |

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZNNLWOYWAHSS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-99-4 (Parent) | |

| Record name | Neostigmine methylsulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40199003 | |

| Record name | Neostigmine methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51-60-5 | |

| Record name | Proserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neostigmine methylsulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neostigmine methyl sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neostigmine methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOSTIGMINE METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IMH7M386 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。